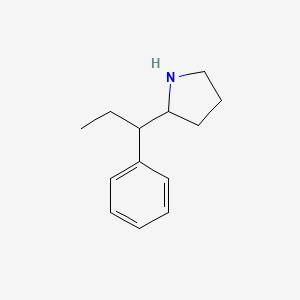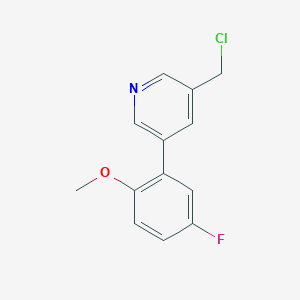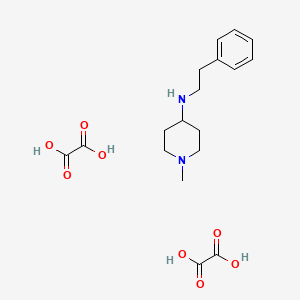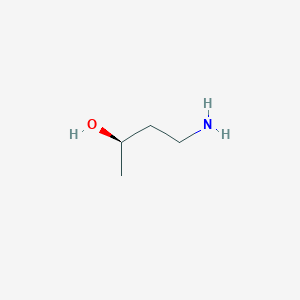![molecular formula C20H20N2O6 B2700991 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396805-40-5](/img/structure/B2700991.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 4-hydroxychroman-4-ylmethyl group linked by an oxalamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have shown potent growth inhibition properties against various human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the bond lengths and angles in the crystal structure of a related compound were found to be normal for these types of compounds .Applications De Recherche Scientifique
Discovery and Characterization in Medicinal Chemistry
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide, or a closely related derivative, has been explored in medicinal chemistry. For instance, a study by Kym et al. (2005) focused on the discovery and characterization of similar compounds as melanin concentrating hormone receptor 1 (MCHr1) antagonists. These compounds were evaluated for their potential in causing weight loss in obese mice. However, adverse hemodynamic effects were observed, highlighting the importance of cardiovascular safety in drug development (Kym et al., 2005).
Role in Eating Disorders
Another area of research involving similar compounds is their role in modulating feeding, arousal, stress, and drug abuse. A study by Piccoli et al. (2012) investigated the effects of various antagonists, including those with structural similarities to this compound, on compulsive food consumption and binge eating in rats (Piccoli et al., 2012).
Biochemical Analysis and Diagnostic Assays
The compound's derivative structures have also been used in the development of diagnostic assays. Pourahmadi et al. (2000) discussed the use of similar compounds in creating rapid, integrated, and fully automated DNA diagnostic assays for pathogens like Chlamydia trachomatis and Neisseria gonorrhoeae (Pourahmadi et al., 2000).
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, similar compounds are synthesized and characterized for various applications. Reinaud et al. (1990) described a process involving the hydroxylation of benzoic acids, which could be relevant to the synthesis of derivatives of this compound (Reinaud et al., 1990).
Molecular Structure and Pharmacology
Stefely et al. (2010) synthesized a series of compounds with structural similarities, demonstrating their potential as inhibitors of cancer cell growth. This research indicates the potential of such compounds in pharmacological applications, especially in oncology (Stefely et al., 2010).
Mécanisme D'action
Orientations Futures
Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be used for the significant detection of heavy metal ions via a reliable electrochemical approach .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c23-18(21-10-13-5-6-16-17(9-13)28-12-27-16)19(24)22-11-20(25)7-8-26-15-4-2-1-3-14(15)20/h1-6,9,25H,7-8,10-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABDGRCIAIJMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)


![N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2700919.png)








![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2700931.png)
